molecular formula C12H11ClN4O2 B2986291 2-(Pyrimidin-2-ylamino)ethyl 2-chloropyridine-3-carboxylate CAS No. 1436190-84-9

2-(Pyrimidin-2-ylamino)ethyl 2-chloropyridine-3-carboxylate

Cat. No.: B2986291
CAS No.: 1436190-84-9
M. Wt: 278.7
InChI Key: GCSZRLBXHJRTLB-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-ylamino)ethyl 2-chloropyridine-3-carboxylate is a heterocyclic compound that combines pyrimidine and pyridine rings. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-ylamino)ethyl 2-chloropyridine-3-carboxylate typically involves the reaction of pyrimidine derivatives with 2-chloropyridine-3-carboxylic acid. The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-ylamino)ethyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions include N-oxides, amino derivatives, and various substituted pyridine and pyrimidine compounds.

Scientific Research Applications

2-(Pyrimidin-2-ylamino)ethyl 2-chloropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-ylamino)ethyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar structure and exhibit comparable biological activities.

    2-Chloropyridine derivatives: These compounds are also used in the synthesis of various heterocyclic compounds and have similar chemical reactivity.

Uniqueness

2-(Pyrimidin-2-ylamino)ethyl 2-chloropyridine-3-carboxylate is unique due to its specific combination of pyrimidine and pyridine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(pyrimidin-2-ylamino)ethyl 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O2/c13-10-9(3-1-4-14-10)11(18)19-8-7-17-12-15-5-2-6-16-12/h1-6H,7-8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSZRLBXHJRTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)OCCNC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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